2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
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Overview
Description
2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
The synthesis of 2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[de]isoquinoline-1,3-dione with appropriate amines and acylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides under basic conditions.
Scientific Research Applications
2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~-[1-(4-METHOXYBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-N~1~-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as DNA, enzymes, or receptors. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives such as:
- 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
- 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
These compounds share structural similarities but differ in their substituents and functional groups, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C38H31N3O5 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C38H31N3O5/c1-24-22-33(29-14-6-7-17-32(29)40(24)36(43)26-18-20-28(46-2)21-19-26)41(27-12-4-3-5-13-27)34(42)23-39-37(44)30-15-8-10-25-11-9-16-31(35(25)30)38(39)45/h3-21,24,33H,22-23H2,1-2H3 |
InChI Key |
MTOJTXRAOPVHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
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